N-Methyl-1,2-oxazol-3-amine
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Overview
Description
N-Methyl-1,2-oxazol-3-amine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Mechanism of Action
Target of Action
N-Methyl-1,2-oxazol-3-amine has been studied for its anthelmintic activity, particularly against parasitic roundworms .
Mode of Action
It has been observed that this compound significantly up-regulates the metabolism of purine and pyrimidine, and down-regulates sphingolipid metabolism . This suggests that this compound may interact with its targets to modulate these metabolic pathways.
Biochemical Pathways
This compound affects several biochemical pathways. It up-regulates the metabolism of purine and pyrimidine, which are key components of nucleic acids and energy metabolism . On the other hand, it down-regulates sphingolipid metabolism, which plays a crucial role in maintaining the integrity of cell membranes and various cellular functions .
Pharmacokinetics
It is suggested that these properties should be studied further to provide information for its future efficacy improvement .
Result of Action
The result of this compound’s action is a reduction in the abundance of Trichinella spiralis in the digestive tract of infected mice . This indicates that this compound has a significant effect at the molecular and cellular levels, disrupting the life cycle of the parasite and reducing its population.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-1,2-oxazol-3-amine can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using reagents like manganese dioxide (MnO₂) .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis . The use of stable reagents and packed reactors containing commercial manganese dioxide can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,2-oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in substitution reactions, where different functional groups are introduced into the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Palladium-catalyzed reactions using phosphine ligands are employed for the direct arylation of oxazoles.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
N-Methyl-1,2-oxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of new chemical entities and complex molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is utilized in the production of pharmaceuticals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A heterocyclic compound with a similar structure but without the methyl group.
Isoxazole: Contains the same ring structure but with the nitrogen and oxygen atoms in different positions.
Oxadiazole: A related compound with an additional nitrogen atom in the ring.
Uniqueness
N-Methyl-1,2-oxazol-3-amine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
N-methyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-5-4-2-3-7-6-4/h2-3H,1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEDQUMYFTWIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NOC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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